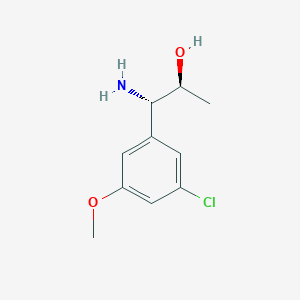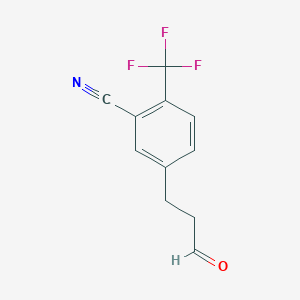
4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₄ClFN₂O₃ and a molecular weight of 310.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a fluorine atom and a hydroxymethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents and hydroxymethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced piperidine compounds, and halogen-substituted piperidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. It may also interact with receptor proteins, altering signal transduction processes and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate include:
- Piperidin-4-ylmethyl 4-chloro-4-(hydroxymethyl)piperidine-1-carboxylate
- Piperidin-4-ylmethyl 4-bromo-4-(hydroxymethyl)piperidine-1-carboxylate
- Piperidin-4-ylmethyl 4-iodo-4-(hydroxymethyl)piperidine-1-carboxylate .
Uniqueness
The uniqueness of Piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate lies in its fluorine substitution, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H23FN2O3 |
|---|---|
Peso molecular |
274.33 g/mol |
Nombre IUPAC |
piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O3/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11/h11,15,17H,1-10H2 |
Clave InChI |
UNCFMPIQHYNDBH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC(=O)N2CCC(CC2)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)











